NHS ester-PEG10-COOH

Description

Properties

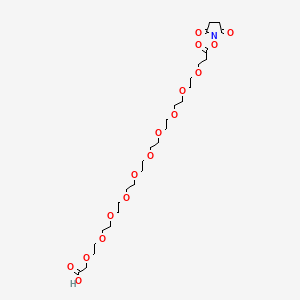

Molecular Formula |

C27H47NO16 |

|---|---|

Molecular Weight |

641.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C27H47NO16/c29-24-1-2-25(30)28(24)44-27(33)3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(31)32/h1-23H2,(H,31,32) |

InChI Key |

HCSOPCXHTHUXHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Tosylation-Mediated NHS Ester Formation

This approach involves converting a terminal hydroxyl group on PEG10 into a reactive tosylate intermediate, which is subsequently displaced by N-hydroxysuccinimide (NHS). For example, HOOC-PEG10-OH is treated with tosyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or N,N-diisopropylethylamine, DIEA) to yield Tos-O-PEG10-COOH . The tosylate group is then displaced by NHS in dimethylformamide (DMF) with DIEA, forming This compound . This method mirrors protocols for cholesterol-PEG conjugates, where tosylation enables efficient nucleophilic substitution.

Carbodiimide-Mediated Carboxylic Acid Activation

Alternatively, the carboxylic acid terminus of HOOC-PEG10-COOH is selectively activated using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS. By limiting reagent stoichiometry, one carboxyl group reacts to form the NHS ester, while the other remains underivatized. For instance, a 1:1 molar ratio of EDC:NHS in DMF at 4°C for 2 hours achieves >80% conversion to This compound .

Step-by-Step Preparation Protocols

Synthesis of HOOC-PEG10-OH

The foundational PEG10 diol (HO-PEG10-OH ) is oxidized to HOOC-PEG10-OH using Jones reagent (CrO₃ in H₂SO₄) at 0°C, yielding a terminal carboxylic acid. Alternatively, succinic anhydride is coupled to one hydroxyl group in DCM with 4-dimethylaminopyridine (DMAP), introducing the carboxyl moiety.

Example Protocol :

Tosylation of HOOC-PEG10-OH

HOOC-PEG10-OH (2.0 g) is dissolved in pyridine (20 mL) and treated with tosyl chloride (1.5 equiv) at 0°C for 6 hours. The product, Tos-O-PEG10-COOH , is isolated by precipitation in cold methanol (yield: 85%).

NHS Ester Formation

Tos-O-PEG10-COOH (1.0 g) is reacted with NHS sodium salt (3.0 equiv) in DMF (10 mL) containing DIEA (2.0 equiv) at 25°C for 12 hours. The crude product is precipitated into cold diethyl ether and lyophilized to yield This compound (purity: 92% by HPLC).

Optimization of Reaction Conditions

Solvent and Base Selection

- Solvents : DMF and DCM are preferred for tosylation and NHS displacement due to their compatibility with PEG and ability to dissolve both hydrophilic and hydrophobic reagents.

- Bases : DIEA or triethylamine (TEA) at 2–5 equiv are optimal for maintaining reaction pH (7.5–8.5), minimizing hydrolysis of the NHS ester.

Temperature and Time

- Tosylation : Conducted at 0–4°C to suppress side reactions (e.g., PEG chain degradation).

- NHS displacement : Proceeds efficiently at 25°C for 12–24 hours.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Challenges and Troubleshooting

Moisture Sensitivity

NHS esters hydrolyze rapidly in aqueous environments. Storage at -20°C with desiccant and reconstitution in anhydrous DMF immediately before use are critical.

Chemical Reactions Analysis

Types of Reactions: NHS ester-PEG10-COOH primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .

Common Reagents and Conditions:

Reagents: Primary amines, dimethyl sulfoxide, dimethylformamide.

Conditions: Neutral to slightly basic pH (7.2 to 9), room temperature or slightly elevated temperatures.

Major Products: The major product of the reaction between this compound and a primary amine is a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct .

Scientific Research Applications

Bioconjugation

Protein Modification

NHS ester-PEG10-COOH is frequently used to modify proteins by attaching PEG chains. This process enhances the solubility, stability, and bioavailability of therapeutic proteins. The PEGylation reduces immunogenicity and prolongs the half-life of these proteins in circulation, which is crucial for therapeutic efficacy. For instance, PEGylated proteins have shown improved pharmacokinetics in clinical settings, allowing for less frequent dosing regimens.

Oligonucleotide Conjugation

The compound is also employed to modify oligonucleotides, facilitating their conjugation with various biomolecules. This application is particularly important in developing nucleic acid-based therapies and diagnostics. The NHS ester reacts with amine-modified oligonucleotides, enabling the formation of stable conjugates that can be utilized in targeted drug delivery systems .

Nanoparticle Functionalization

This compound plays a significant role in the functionalization of nanoparticles for drug delivery applications. By attaching PEG chains to nanoparticles, researchers enhance their biocompatibility and stability in biological environments. This modification reduces nonspecific interactions with immune cells, improving the targeted delivery of therapeutic agents to specific tissues. Studies have demonstrated that PEGylated nanoparticles exhibit prolonged circulation times and reduced uptake by the reticuloendothelial system .

Surface Modification

Medical Devices

The compound is extensively used to modify the surfaces of medical devices and biomaterials. Coating surfaces with this compound creates a hydrophilic layer that minimizes protein adsorption and cell adhesion. This non-fouling property is essential for preventing undesirable immune responses and biofilm formation on implants, thereby enhancing their performance and longevity in clinical applications .

Biosensor Development

In biosensor technology, this compound is utilized to immobilize antibodies or other biomolecules onto sensor surfaces. The PEGylation ensures that the immobilized biomolecules maintain their activity and orientation, which significantly improves the sensitivity and specificity of biosensors. This application is critical for developing diagnostic assays that require precise detection of analytes in clinical and environmental monitoring .

Case Studies

Mechanism of Action

The mechanism of action of NHS ester-PEG10-COOH involves the formation of a stable amide bond with primary amines. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, under neutral to slightly basic conditions. This reaction forms a covalent bond, linking the polyethylene glycol spacer to the target molecule. The carboxylic acid group can further participate in additional conjugation reactions, enhancing the versatility of the compound .

Comparison with Similar Compounds

Key Properties :

- Reactivity : The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins) under mild conditions (pH 7–9), forming stable amide bonds. The carboxylic acid can be activated for coupling to amines or hydroxyls .

- Solubility : Highly soluble in water and organic solvents (e.g., DMSO, DMF), enabling versatile application in aqueous and organic reaction environments .

- Storage : Requires storage at -20°C in dry, dark conditions to prevent hydrolysis of the NHS ester .

- Applications: Drug delivery systems, protein PEGylation, surface functionalization of nanoparticles, and biosensor development .

Comparison with Similar PEG-Based Compounds

NHS Ester-PEG10-COOH vs. NH2-PEG10-COOH

NH2-PEG10-COOH (amine-PEG-carboxylic acid) is a heterobifunctional PEG with an amine (-NH2) and a carboxyl group.

This compound vs. Biotin-PEG10-NHS Ester

Biotin-PEG10-NHS Ester incorporates a biotin moiety, enabling streptavidin-based affinity tagging.

This compound vs. Bis-PEG10-COOH

Bis-PEG10-COOH (dual carboxyl-terminated PEG) is a homobifunctional crosslinker.

This compound vs. NHS-PEG-NHS

NHS-PEG-NHS (homobifunctional NHS ester PEG) contains NHS esters at both termini.

| Property | This compound | NHS-PEG-NHS |

|---|---|---|

| Functional Groups | NHS ester, -COOH | Two NHS esters |

| Reactivity | NHS ester: amines; -COOH: amines/hydroxyls | Both termini react with amines |

| Applications | Asymmetric conjugation | Spacer between two amine-containing molecules (e.g., antibody-enzyme linking) |

| Key Advantage | Flexibility in multi-step reactions | Efficient dual-amine coupling |

Q & A

Q. How to validate the absence of endotoxins or impurities in this compound batches for biomedical applications?

- Methodological Answer : Perform limulus amebocyte lysate (LAL) assays to quantify endotoxin levels (<0.1 EU/mg required for in vivo use). Use ICP-MS to screen for heavy metals and SEC-HPLC to detect PEG chain heterogeneity .

Data Interpretation & Troubleshooting

Q. Why might PEGylation with this compound reduce target protein activity, and how can this be resolved?

Q. How to reconcile conflicting reports on the immunogenicity of PEG10-COOH conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.